molecular formula C19H23IN2O4 B13775035 3',5'-Dicarboxy-1,2',6'-trimethyl-4,4'-bipyridinium iodide diethyl ester CAS No. 77985-05-8

3',5'-Dicarboxy-1,2',6'-trimethyl-4,4'-bipyridinium iodide diethyl ester

Cat. No.: B13775035
CAS No.: 77985-05-8
M. Wt: 470.3 g/mol
InChI Key: FEWMJQGTQRDMBY-UHFFFAOYSA-M
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Description

3’,5’-Dicarboxy-1,2’,6’-trimethyl-4,4’-bipyridinium iodide diethyl ester is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dicarboxy-1,2’,6’-trimethyl-4,4’-bipyridinium iodide diethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the bipyridinium core, followed by the introduction of carboxylic acid groups and methyl groups at specific positions. The final step involves the esterification of the carboxylic acids with diethyl iodide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dicarboxy-1,2’,6’-trimethyl-4,4’-bipyridinium iodide diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the bipyridinium core to a more reduced form, affecting its reactivity.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

3’,5’-Dicarboxy-1,2’,6’-trimethyl-4,4’-bipyridinium iodide diethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 3’,5’-Dicarboxy-1,2’,6’-trimethyl-4,4’-bipyridinium iodide diethyl ester exerts its effects involves its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
  • 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid di-tert-butyl ester

Uniqueness

3’,5’-Dicarboxy-1,2’,6’-trimethyl-4,4’-bipyridinium iodide diethyl ester is unique due to its specific arrangement of functional groups and the presence of the bipyridinium core. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications that similar compounds may not be suitable for.

Properties

CAS No.

77985-05-8

Molecular Formula

C19H23IN2O4

Molecular Weight

470.3 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-(1-methylpyridin-1-ium-4-yl)pyridine-3,5-dicarboxylate;iodide

InChI

InChI=1S/C19H23N2O4.HI/c1-6-24-18(22)15-12(3)20-13(4)16(19(23)25-7-2)17(15)14-8-10-21(5)11-9-14;/h8-11H,6-7H2,1-5H3;1H/q+1;/p-1

InChI Key

FEWMJQGTQRDMBY-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=[N+](C=C2)C)C(=O)OCC)C)C.[I-]

Origin of Product

United States

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